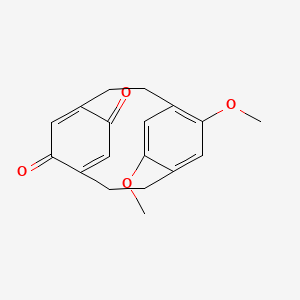
2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-phenylquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while nucleophilic substitution can lead to various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Ethylquinoline: A precursor in the synthesis of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride.
3-Phenylquinoline: Another precursor used in the synthesis.
2-Hydrazinoquinoline: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
1172873-57-2 |
|---|---|
Formule moléculaire |
C17H18ClN3 |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
(8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H |
Clé InChI |
HRRIBRSCIKJJIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





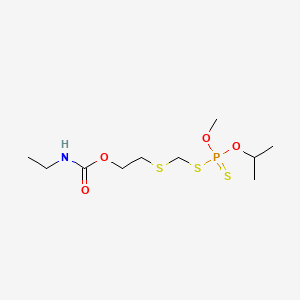
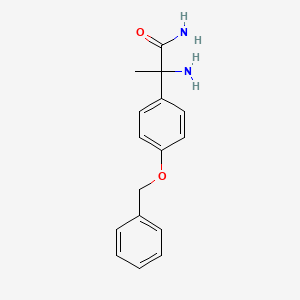
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
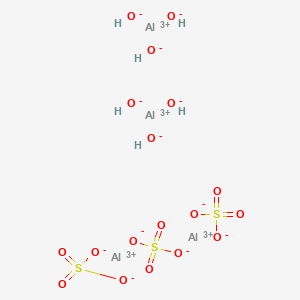

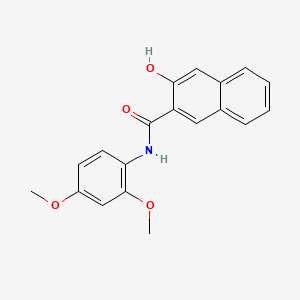
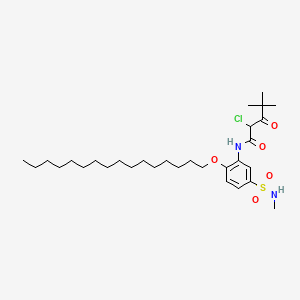
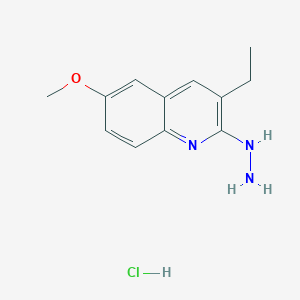
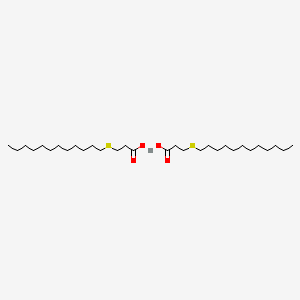
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
